4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene
Overview
Description
4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene is an organic compound that belongs to the class of bromodiphenyl ethers It consists of a benzene ring substituted with bromine, chlorine, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene typically involves the reaction of 2-bromophenol with 1,2-dichlorobenzene in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to ensure high purity of the final product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding phenolic or quinone derivatives.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding hydroxy or alkoxy derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or sodium methoxide in solvents like ethanol or methanol.
Oxidation: Reagents like potassium permanganate in acidic or basic medium, or chromium trioxide in acetic acid.
Reduction: Reagents like lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Major Products Formed:
Substitution: Formation of phenoxy derivatives or substituted benzene rings.
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of hydroxy or alkoxy derivatives.
Scientific Research Applications
4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell signaling pathways, thereby affecting cellular processes like proliferation and apoptosis.
Comparison with Similar Compounds
- 4-((4-Bromophenoxy)methyl)benzoic acid
- 2-(4-Bromophenoxy)benzoic acid
- {[4-(2-bromophenoxy)phenyl]methyl}(ethyl)amine
Comparison: 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene is unique due to the presence of both bromine and chlorine substituents on the benzene ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and physical properties, such as solubility, stability, and reactivity, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
4-[(2-bromophenoxy)methyl]-1,2-dichlorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrCl2O/c14-10-3-1-2-4-13(10)17-8-9-5-6-11(15)12(16)7-9/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJOJSPBFFMACK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC(=C(C=C2)Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrCl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30651706 | |
Record name | 4-[(2-Bromophenoxy)methyl]-1,2-dichlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30651706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1040313-76-5 | |
Record name | 4-[(2-Bromophenoxy)methyl]-1,2-dichlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30651706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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